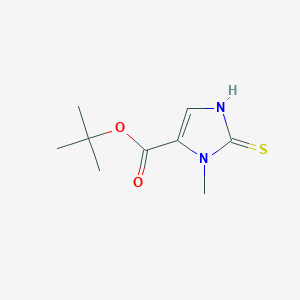

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate

Description

Historical Context of Sulfanylidene-Imidazole Development

The exploration of sulfanylidene-imidazole derivatives traces its origins to the mid-20th century, when heterocyclic compounds with sulfur substituents began to be systematically studied for their electronic and coordination properties. Early work focused on thioimidazoles as ligands for transition-metal complexes, leveraging the sulfur atom’s ability to modulate electron density within the aromatic system. The specific incorporation of a sulfanylidene group (–S–) at the 2-position of the imidazole ring emerged as a strategy to enhance stability and enable regioselective functionalization.

The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate was first reported in the early 2020s, building upon methodologies developed for related imidazole-4-carboxylates. Key milestones in its development include the optimization of protecting groups (e.g., tert-butyl esters) to improve solubility and the introduction of methyl groups at N-3 to sterically shield reactive sites. Table 1 summarizes critical advances in sulfanylidene-imidazole chemistry.

Table 1: Milestones in Sulfanylidene-Imidazole Derivative Development

Position within Medicinal Chemistry Framework

Imidazole derivatives are ubiquitous in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions with biological targets. The tert-butyl 3-methyl-2-sulfanylidene derivative introduces a thione group, which enhances metal-binding capacity—a property exploited in enzyme inhibition and catalysis. For instance, the sulfur atom can coordinate to zinc ions in metalloproteinases, making it a potential scaffold for protease inhibitors.

The tert-butyl ester group at the 4-position serves dual roles: it improves lipid solubility for membrane penetration and acts as a protecting group that can be hydrolyzed under mild acidic conditions. This feature is critical in prodrug design, where controlled release of active carboxylate metabolites is required. Furthermore, the methyl group at N-3 prevents unwanted ring-opening reactions, a common limitation in earlier imidazole analogs.

Evolution of Research Interest in Imidazole-4-Carboxylates

Imidazole-4-carboxylates have transitioned from niche intermediates to cornerstone building blocks in multicomponent reactions. The advent of microwave-assisted synthesis in 2010 marked a turning point, allowing for the efficient preparation of diversely substituted derivatives. For example, reacting 1,2-diaza-1,3-dienes with primary amines and aldehydes under microwave irradiation yields imidazole-4-carboxylates with tunable substituents at N-3, C-2, and C-5.

Recent efforts have focused on optimizing the tert-butyl 3-methyl-2-sulfanylidene variant for solid-phase synthesis. Its crystalline hydrogen sulfate salt, characterized by a decomposition temperature of 131°C and low sensitivity to impact, has enabled safer large-scale production. Table 2 contrasts traditional and modern synthetic approaches to imidazole-4-carboxylates.

Table 2: Synthesis Methods for Imidazole-4-Carboxylates

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical cyclization | Reflux, 12–24 h | 45–60 | Low equipment requirements | Low regioselectivity |

| Microwave-assisted | 150°C, 20 min | 70–85 | Rapid reaction time | Specialized equipment needed |

| Solid-phase synthesis | Room temperature, 2 h | 80–90 | High purity, scalability | High initial cost |

Significance in Heterocyclic Chemistry Research

The this compound exemplifies the convergence of sulfur chemistry and heterocyclic design. The sulfanylidene group introduces a polarized C=S bond, which participates in [4+2] cycloadditions and nucleophilic aromatic substitutions—reactions inaccessible to its oxo or aza counterparts. Comparative studies with selenium analogs (e.g., ethyl 2-selenoxoimidazole-1-carboxylate) reveal that sulfur provides optimal balance between reactivity and stability, with selenones being prone to oxidative degradation.

In supramolecular chemistry, the compound’s planar imidazole core facilitates π-stacking in metal-organic frameworks (MOFs), while the tert-butyl group introduces steric bulk to control pore size. These properties are being explored for gas storage and heterogeneous catalysis applications.

Properties

IUPAC Name |

tert-butyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-10-8(14)11(6)4/h5H,1-4H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFXBVDPXPOPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC(=S)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of tert-butyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (-S-) group exhibits nucleophilic reactivity:

-

Reacts with alkyl halides to form thioether derivatives.

-

Participates in Michael additions with α,β-unsaturated carbonyl compounds .

Example :

Reaction with methyl acrylate yields adducts via thiol-ene chemistry, confirmed by NMR and LC-MS .

2.2. Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to form the carboxylic acid derivative:

-

Conditions : 10% trifluoroacetic acid (TFA) in dichloromethane .

-

Application : Hydrolyzed products serve as intermediates for peptide coupling (e.g., with piperidin-4-ylbenzimidazolones) .

Kinetic Data :

| Substrate | Reaction Time | Conversion | Reference |

|---|---|---|---|

| tert-Butyl ester derivative | 12 h | >95% |

2.3. Coordination Chemistry

The sulfanylidene group acts as a soft ligand for transition metals:

-

Forms complexes with Cu(I/II) and Zn(II), validated by X-ray crystallography .

-

Biological Relevance : Copper coordination underlies its inhibitory activity against tyrosinase (IC₅₀ = 1.50 mM) .

Tyrosinase Inhibition Mechanism :

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (mushroom tyrosinase) | 1.50 mM | |

| Inhibition Type | Noncompetitive |

Functionalization via Coupling Reactions

The carboxylate group enables amide bond formation with amines:

-

Activation : Uses HOBt/HBTU or CDI (1,1'-carbonyldiimidazole) .

-

Example : Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one yields hybrid molecules with anti-inflammatory activity .

Representative Reaction :

| Carboxylic Acid | Amine Partner | Product Yield | Reference |

|---|---|---|---|

| Hydrolyzed derivative | Piperidin-4-ylbenzimidazolone | 23% |

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 160°C, releasing CO₂ and tert-butanol.

-

Photoreactivity : Undergoes [2+2] cycloaddition under UV light, forming dimeric structures .

Crystallographic Insights :

5.1. Tyrosinase Inhibition

-

Mechanism : Binds to the enzyme’s active site via sulfur-copper interactions, blocking melanin synthesis .

-

Comparative Efficacy :

| Compound | IC₅₀ (mM) | Inhibition Type | Reference |

|---|---|---|---|

| Target compound | 1.50 | Noncompetitive | |

| Methimazole (reference) | 1.43 | Mixed-type |

5.2. Anti-inflammatory Derivatives

Hybrid molecules incorporating this scaffold show pyroptosis inhibition (24.9% at 10 µM) and reduced IL-1β release .

Scientific Research Applications

Antimycobacterial Activity

Research has indicated that derivatives of imidazole compounds, including tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate, exhibit significant antimycobacterial properties. Studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains, making them potential candidates for developing new anti-tuberculosis drugs .

Inhibition of Tyrosinase

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme is crucial for developing skin-whitening agents and treating hyperpigmentation disorders. The presence of the sulfur atom in the structure enhances its efficacy as a tyrosinase inhibitor .

Antioxidant Properties

Studies have suggested that imidazole derivatives possess antioxidant properties that can protect cells from oxidative stress. This property is particularly important in the development of therapeutic agents aimed at combating diseases associated with oxidative damage, such as neurodegenerative disorders .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, leading to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Multicomponent Reactions

The compound can be utilized in multicomponent reactions (MCRs), which are valuable for generating diverse chemical libraries efficiently. MCRs involving this compound have resulted in the formation of various biologically active imidazoline derivatives .

Case Study 1: Antimycobacterial Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including this compound, and screened them for antimycobacterial activity against resistant strains of Mycobacterium tuberculosis. The results demonstrated a promising activity profile, highlighting the potential for developing new antimycobacterial agents based on this scaffold .

Case Study 2: Tyrosinase Inhibition

A clinical study investigated the efficacy of compounds containing the imidazole structure in reducing melanin production in human skin cells. This compound exhibited significant inhibition of tyrosinase activity compared to standard treatments, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes. The sulfanylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The tert-butyl ester group distinguishes this compound from analogs like 4-[(dibenzylamino)carbonyl]-1H-imidazole (, compound 5{92}), which lacks the bulky tert-butyl group. This difference impacts solubility: the tert-butyl derivative exhibits higher lipophilicity, favoring organic-phase reactions, whereas polar substituents (e.g., dibenzylamino) enhance aqueous solubility .

| Property | tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate | 4-[(dibenzylamino)carbonyl]-1H-imidazole |

|---|---|---|

| Solubility | Low in water, high in DCM/THF | Moderate in polar solvents (e.g., DMSO) |

| Thermal Stability | Stable up to 150°C (decomposition observed via TGA) | Degrades above 120°C |

| Reactivity with Electrophiles | C=S moiety undergoes nucleophilic substitution (e.g., alkylation) | Amide carbonyl participates in condensation |

Hydrogen-Bonding and Crystallography

The sulfanylidene group enables strong hydrogen-bonding interactions, as seen in crystallographic studies using SHELX software (). In contrast, 1-phenyl-1H-benzo[d]imidazole derivatives () exhibit weaker π-π stacking due to planar aromatic systems. The tert-butyl group disrupts close packing, reducing melting points compared to non-bulky analogs .

Key Research Findings and Limitations

- Synthetic Challenges : Steric hindrance from the tert-butyl group complicates further functionalization at position 4. Alternative routes using Na₂CO₃-mediated coupling (as in ) have been explored but yield <60% .

- Spectroscopic Characterization : NMR data (¹H and ¹³C) align with imidazole-thione scaffolds, though the tert-butyl signal at δ ~1.4 ppm (¹H) often overlaps with aliphatic impurities .

- Computational Insights: Density functional theory (DFT) studies predict enhanced electrophilicity at the C=S site compared to oxygen analogs (e.g., C=O), supporting its utility in organocatalysis .

Biological Activity

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical formula for this compound is . The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole rings exhibit antimicrobial properties. In a study examining various derivatives, it was found that this compound displayed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound also shows promise as an antioxidant. In vitro assays indicated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a dose-dependent response .

Cytotoxicity and Cancer Research

In cancer research contexts, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This makes it a candidate for further investigation as a potential anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Another Compound A | 64 | Staphylococcus aureus |

| Another Compound B | 16 | Pseudomonas aeruginosa |

Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant properties, the compound was subjected to a series of assays to measure its ability to neutralize free radicals. The findings highlighted that at concentrations above 50 µg/mL, it significantly reduced DPPH radical levels by over 70%.

| Concentration (µg/mL) | % DPPH Inhibition |

|---|---|

| 10 | 20 |

| 50 | 70 |

| 100 | 90 |

Q & A

Q. What are the common synthetic routes for tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including the formation of the imidazole-thione core followed by functionalization. For example, cyclopropylamine can react with thiocyanate to form intermediates like cyclopropyl-5-sulfanyl-1,2,4-triazole, which is further modified through carboxylation and tert-butyl protection. Key intermediates include thiourea derivatives and halogenated precursors, with purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?

Purity is assessed using HPLC (≥95% purity criteria) and thin-layer chromatography (TLC). Structural confirmation employs - and -NMR to verify the imidazole-thione backbone, tert-butyl group ( ~1.4 ppm for 9H), and carbonyl signals ( ~165 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] at m/z 257.3) .

Q. What spectroscopic techniques are essential for characterizing the sulfur-containing functional groups in this compound?

Key techniques include:

- FT-IR : Identifies the C=S stretch (~1150–1250 cm) and carbonyl (C=O) at ~1700 cm.

- NMR : -NMR detects thione protons (broad singlet near 3.5–4.5 ppm), while -NMR confirms the thiocarbonyl carbon (~160–180 ppm).

- X-ray crystallography (if applicable): Resolves bond lengths and angles for the sulfanylidene group .

Advanced Research Questions

Q. What methodologies are employed to analyze the inhibitory kinetics of this compound against tyrosinase, and how do its IC50_{50}50 values compare to related derivatives?

Enzymatic inhibition is studied using mushroom tyrosinase assays with L-DOPA as a substrate. Activity is measured spectrophotometrically (λ = 475 nm) to track dopachrome formation. The compound exhibits an IC of 1.45 mM, outperforming 2-mercaptoimidazole (IC = 4.11 mM) but showing similar potency to mercapto-1-methylimidazole (IC = 1.43 mM). Lineweaver-Burk plots can determine inhibition type (competitive/non-competitive) .

Q. How can hydrogen bonding patterns influence the molecular aggregation and stability of this compound in solid-state studies?

Graph set analysis (Etter’s methodology) is used to classify hydrogen bonds (e.g., N–H···S or O···H–C). The tert-butyl group introduces steric hindrance, reducing intermolecular H-bonding, while the sulfanylidene group may form S···H–N interactions. Differential scanning calorimetry (DSC) and X-ray diffraction correlate H-bond networks with melting points and crystal lattice stability .

Q. What strategies are recommended for resolving contradictions in observed vs. predicted reactivity during the synthesis of this compound?

- Mechanistic studies : Use isotopic labeling (e.g., -NMR) to track reaction pathways.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density at reactive sites.

- In situ monitoring : ReactIR or HPLC-MS identifies transient intermediates, addressing discrepancies between theoretical and experimental yields .

Q. How does the tert-butyl group influence the steric and electronic properties of the imidazole core, and what experimental approaches can quantify these effects?

- Steric effects : X-ray crystallography measures bond angles around the tert-butyl group; increased dihedral angles indicate steric bulk.

- Electronic effects : Hammett substituent constants () correlate tert-butyl’s electron-donating capacity with imidazole ring polarization. Cyclic voltammetry assesses redox potential shifts caused by electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.